2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a sulfinyl group and an oxadiazole ring. This compound is notable for its potential applications in medicinal chemistry and material science due to its structural characteristics and biological activities.
The compound can be synthesized through various chemical reactions involving specific precursors. Its molecular formula is with a molecular weight of approximately 378.45 g/mol. It is categorized under the class of oxadiazole derivatives, which are known for their diverse biological properties.
2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole can be classified as an organic heterocyclic compound due to the presence of the oxadiazole ring. It also falls under the category of sulfoxides because of the sulfinyl functional group.
The synthesis of 2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole typically involves the following steps:
The synthesis may utilize various reagents such as sulfur dioxide or hydrogen peroxide for oxidation, along with catalysts to facilitate the formation of the oxadiazole ring. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole is characterized by:
The structural representation can be described using SMILES notation: CC(C)Cc1ccc(cc1S(=O)(=O)c2ccccc2N=Nc3ccccc3)N=Nc3ccccc3
, which indicates the arrangement of atoms and connectivity within the molecule.
The compound can participate in various chemical reactions typical for oxadiazoles and sulfoxides:
These reactions are often facilitated by specific catalysts and solvents that enhance selectivity and yield. Reaction conditions such as temperature and pH are crucial for achieving desired outcomes.
The mechanism of action for 2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole is not fully elucidated but may involve interactions at the molecular level with biological targets:
Further studies involving in vitro and in vivo assays are necessary to determine its precise mechanism of action and therapeutic potential.
The physical properties include:
Chemical properties involve:
Relevant data regarding boiling point, melting point, and spectral data (NMR, IR) would provide more insights into its characteristics but require experimental determination.
The potential applications of 2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole include:
CAS No.:
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3